Gastric Ulcerogenicity: NO-Indomethacin (NCX-530) Eliminates Indomethacin-Induced Gastric Damage While Providing HCl/Ethanol Protection
In a direct head-to-head comparison in rats and mice, indomethacin (per os) produced dose-dependent macroscopic damage in the gastric mucosa. In contrast, NCX-530 (NO-Indomethacin) administered orally at the same route was not ulcerogenic and instead exhibited a dose-dependent protective effect against HCl/ethanol-induced gastric lesions [1]. Repeated indomethacin administration significantly delayed the healing of pre-existing gastric ulcers induced by thermal cauterization in mice, whereas NCX-530 did not impair healing and significantly promoted ulcer healing relative to indomethacin [1]. The anti-inflammatory efficacy of NCX-530 against carrageenan-induced paw edema was equivalent to that of indomethacin, confirming that the gastroprotective effect does not come at the expense of COX inhibitory activity [1].
| Evidence Dimension | Gastric mucosal damage (ulcerogenicity and healing impairment) |
|---|---|
| Target Compound Data | NCX-530: not ulcerogenic; dose-dependent protection against HCl/ethanol lesions; did not impair gastric ulcer healing and significantly promoted healing versus indomethacin |
| Comparator Or Baseline | Indomethacin: produced dose-dependent gastric damage (per os); significantly delayed healing of pre-existing gastric ulcers |
| Quantified Difference | Qualitative categorical difference (ulcerogenic vs. non-ulcerogenic) with statistically significant promotion of ulcer healing for NCX-530 over indomethacin; anti-inflammatory action equally effective as indomethacin |
| Conditions | In vivo rat and mouse models; oral (per os) administration; gastric damage assessed macroscopically; ulcer healing evaluated after thermal cauterization in mice; anti-inflammatory action assessed by carrageenan-induced rat paw edema |
Why This Matters
For researchers studying chronic inflammation or cancer chemoprevention requiring prolonged NSAID exposure, NO-Indomethacin eliminates the confounding variable of gastrointestinal toxicity that severely limits indomethacin dosing in long-term in vivo protocols.
- [1] Takeuchi K, Mizoguchi H, Araki H, Komoike Y, Suzuki K. Lack of gastric toxicity of nitric oxide-releasing indomethacin, NCX-530, in experimental animals. Dig Dis Sci. 2001 Aug;46(8):1805-18. doi: 10.1023/a:1010638528675. PMID: 11508687. View Source
